molecular formula C6H2N4 B077751 Pyrazine-2,3-dicarbonitrile CAS No. 13481-25-9

Pyrazine-2,3-dicarbonitrile

Cat. No.: B077751
CAS No.: 13481-25-9
M. Wt: 130.11 g/mol
InChI Key: OTVZGAXESBAAQQ-UHFFFAOYSA-N
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Description

Pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 3 positions of the pyrazine ring. This compound is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

Pyrazine-2,3-dicarbonitrile has been identified as an active inhibitor of ubiquitin-specific proteases (USPs) . USPs are a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates . They play a crucial role in protein quality control in eukaryotic cells .

Mode of Action

The compound interacts with its targets (USPs) through a unique nucleophilic strengthening mechanism and proton bonding ability . The electronic effect of pyrazine withdraws the electron from cyano to pyrazine, making the cyano carbon more exposed and prone to nucleophilic reaction .

Biochemical Pathways

The compound affects the ubiquitin proteasome system (UPS), a major cellular protein degradation pathway that controls diverse cellular functions, including protein quality control, cell cycle regulation, DNA repair, and immune response . The process of this pathway is divided into ubiquitination, deubiquitination, and degradation of substrates .

Pharmacokinetics

It’s known that the compound exhibits higher reactivity than phthalonitrile, promoted by amine .

Result of Action

The cured products of this compound predominantly comprise thermally stable azaisoindoline and azaphthalocyanine . This novel type of highly effective crosslinking unit, and the comprehended mechanism of action of pyrazine at the molecular level, significantly expand the application of pyrazine in materials science .

Action Environment

The action environment of this compound is influenced by the electronic effect of pyrazine, which withdraws the electron from cyano to pyrazine, making the cyano carbon more exposed and prone to nucleophilic reaction . This electronic defect also leads to the π electron from cyano nitrogen leaving the domain to pyrazine . Furthermore, pyrazine changes the stacking mechanism of the compound, making it dominated by electrostatic forces, rather than the dispersion forces dominating π-π stacking commonly seen in phthalonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diaminomaleonitrile with carbonyl compounds under specific conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions . These reactions typically require palladium catalysts, ligands, and bases like potassium phosphate.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The reactions of this compound can yield a variety of products, including substituted pyrazines, pyrazine carboxamides, and complex heterocyclic compounds .

Scientific Research Applications

Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives

The synthesis of this compound often involves multicomponent reactions using diaminomaleonitrile and isocyanides. This method allows for the production of various substituted pyrazines that exhibit unique properties beneficial for specific applications. For instance, the reaction of alkyl isocyanides with aryl carbonyl chlorides yields 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, which have been characterized by X-ray crystallography and NMR spectroscopy .

Pharmaceutical Applications

This compound derivatives have been investigated for their potential as bioactive compounds. They exhibit a range of biological activities, including antibacterial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents . Additionally, certain derivatives have demonstrated anti-inflammatory and analgesic effects, which could be harnessed in therapeutic applications .

Agricultural Applications

Research indicates that this compound derivatives possess herbicidal activity. They can form a protective chemical layer in the soil that effectively controls weeds without causing phytotoxicity to crops like rice. This characteristic makes them valuable in sustainable agricultural practices . Furthermore, their potential as intermediates in synthesizing phthalocyanine dyes highlights their importance in agrochemical formulations .

Materials Science and Organic Electronics

In materials science, this compound plays a crucial role in developing organic electronic materials. Its derivatives are utilized as non-fullerene acceptors in organic solar cells (OSCs), significantly enhancing photovoltaic performance . The presence of halogenated solvents and additives has been shown to improve the efficiency of these solar cells further . Additionally, low-bandgap π-conjugated polymers derived from this compound are explored for use in organic light-emitting diodes (OLEDs) due to their strong fluorescence properties .

Fluorescent Properties

The fluorescence characteristics of this compound derivatives are noteworthy. They exhibit distinct UV–Vis spectral features with absorption peaks around 267 nm and 373 nm. The fluorescence intensity can be significantly influenced by substituents on the pyrazine ring; for example, chloro-substituted derivatives show enhanced fluorescence compared to methoxy-substituted ones . This property enables their application as fluorescent markers in biological systems and commercial products.

Case Study 1: Antimicrobial Activity

A study synthesized a series of pyrazine-2,3-dicarbonitriles and evaluated their antibacterial and antifungal activities against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics .

Case Study 2: Organic Solar Cells

Research focused on incorporating this compound derivatives into OSCs demonstrated improved energy conversion efficiencies due to their favorable electronic properties and compatibility with other materials used in solar cell fabrication .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high electron-withdrawing capability, which makes it a versatile intermediate in various chemical reactions. Its ability to participate in diverse reactions and form complex structures sets it apart from other similar compounds .

Biological Activity

Pyrazine-2,3-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound (C6_6H4_4N4_4) features a pyrazine ring with two cyano groups at the 2 and 3 positions. The synthesis typically involves reactions between alkyl isocyanides and aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This method allows for the creation of various derivatives with potentially enhanced biological properties.

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of effects:

  • Antimicrobial Activity : Recent studies have demonstrated that newly synthesized derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound were tested against various bacterial strains and fungi, showing promising results .
  • Antitumor Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and others. These compounds demonstrated micromolar activity, indicating their potential as anticancer agents .
  • Enzyme Inhibition : High-throughput screening identified this compound derivatives as potent inhibitors of ubiquitin-specific proteases (USPs), which are critical in regulating protein degradation and have implications in cancer therapy .

Antimicrobial Evaluation

A study synthesized 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles and evaluated their antimicrobial properties. The results indicated that these compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens . The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the pyrazine ring significantly influence their biological efficacy.

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
11632
2816
33264

Antitumor Activity

In another investigation focusing on anticancer properties, several pyrazine derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that certain modifications increased their potency significantly.

CompoundCancer Cell LineIC50_{50} (µM)
AA54910
BHeLa12
CU373n15

The mechanism by which this compound exerts its biological effects is multifaceted. For instance:

  • Enzyme Inhibition : By inhibiting USPs, these compounds can disrupt cellular processes that lead to tumor progression. This inhibition can be quantified using enzyme assays to measure the rate of substrate hydrolysis in the presence of the compound .
  • Antimicrobial Mechanisms : The antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways within the microorganisms.

Properties

IUPAC Name

pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVZGAXESBAAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306302
Record name Pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13481-25-9
Record name 2,3-Pyrazinedicarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175270
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dicyanopyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pyrazine-2,3-dicarbonitrile?

A1: this compound has the molecular formula C6H2N4 and a molecular weight of 130.11 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound and its derivatives can be characterized using techniques such as: * NMR Spectroscopy (1H and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule. [, , , , , , ] * UV-Vis Spectroscopy: Reveals characteristic absorption bands associated with electronic transitions within the molecule, often influenced by the nature of substituents. [, , , , , , , , , ]* IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]* Mass Spectrometry (MALDI-TOF): Determines the molecular weight and fragmentation patterns of the compound, particularly useful for characterizing macrocycles like azaphthalocyanines. [, , , ]

Q3: How is this compound typically synthesized?

A3: While commercially available, this compound can be synthesized through the condensation reaction of diaminomaleonitrile (DAMN) with glyoxal. [, , ]

Q4: What types of reactions does this compound readily undergo?

A4: this compound demonstrates versatility in various reactions, including:* Nucleophilic Aromatic Substitution: Allows for the introduction of a diverse range of substituents at the 5- and 6-positions of the pyrazine ring, crucial for tailoring the properties of derivatives. [, , , , , , ]* Radical Reactions: Reacts with alkyl radicals, leading to mono- or di-alkylated products, offering another avenue for structural modifications. [, , , ]* Cyclotetramerization: Serves as a key precursor for the synthesis of azaphthalocyanines through cyclotetramerization reactions, often facilitated by metal templates. [, , , , , , , ]* Substitution Reactions: Reacts with amines to yield amino-substituted pyrazine derivatives, which can be further modified or utilized in subsequent reactions. [, , ]

Q5: What are the main applications of this compound and its derivatives?

A5: The primary application of this compound lies in its role as a building block for:

    • Photodynamic Therapy: AzaPcs can generate singlet oxygen upon light irradiation, potentially leading to targeted cell death in cancer treatment. [, , ]
    • Fluorescence Sensors: Their fluorescence properties can be modulated by environmental factors or interactions with analytes, enabling sensing applications. [, , ]
    • Organic Solar Cells: AzaPcs have shown potential as electron acceptors in organic solar cell devices. [, ]

Q6: How does the structure of this compound derivatives influence their properties and applications?

A6: Structural modifications on this compound significantly impact the properties of the resulting compounds:

    • Solubility: Bulky or polar substituents enhance solubility in organic solvents or aqueous media, respectively, crucial for various applications. [, , , ]
    • Aggregation: Bulky substituents can hinder the aggregation of azaphthalocyanines, enhancing their photophysical properties. [, , , ]
    • Electronic Properties: Electron-donating or withdrawing groups can tune the HOMO and LUMO energy levels, impacting their absorption and emission properties. [, , , , , ]
    • Photophysical Properties: Substituents affect the singlet oxygen quantum yields and fluorescence quantum yields of azaphthalocyanines, influencing their efficacy in applications like photodynamic therapy and fluorescence sensing. [, , , ]

Q7: How is computational chemistry used in research involving this compound?

A7: Computational techniques provide valuable insights into the properties and behavior of this compound derivatives:

  • DFT Calculations: Density Functional Theory calculations help determine molecular geometries, electronic structures (HOMO/LUMO levels), and properties like dipole moments. [, , , , ]
  • Molecular Modeling: Visualizing and manipulating 3D structures aids in understanding steric effects and intermolecular interactions, such as in aggregation studies. [, , ]
  • QSAR Models: Quantitative Structure-Activity Relationship models can be developed to correlate structural features with specific properties (e.g., photophysical properties, biological activity), aiding in the rational design of new derivatives. []

Q8: What is known about the stability of this compound and its derivatives?

A8: * This compound: Generally considered stable under standard conditions.* Derivatives: Stability can vary widely depending on the nature and position of substituents. Some derivatives, particularly those with electron-rich substituents, might be prone to oxidation or degradation under certain conditions (e.g., light exposure, acidic or basic media). [, , ]

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